Temocillin disodium salt
Overview
Description
Temocillin is a β-lactamase-resistant penicillin introduced by Beecham and marketed by Eumedica Pharmaceuticals as Negaban . It is primarily used for the treatment of multiple drug-resistant, Gram-negative bacteria. Temocillin is a 6-methoxy penicillin and also a carboxypenicillin .
Mechanism of Action
Target of Action
Temocillin disodium salt, a 6-α-methoxy derivative of ticarcillin, is primarily targeted against Enterobacteriaceae . The primary targets of this compound are the Ambler classes A and C β-lactamases , which include extended spectrum β-lactamases, Klebsiella pneumoniae carbapenemase, and AmpC hyperproduced enzymes .
Mode of Action
The addition of the α-methoxy moiety on ticarcillin confers resistance to hydrolysis by the aforementioned β-lactamases . This modification allows temocillin to resist degradation by these enzymes, thereby enhancing its antibacterial activity. Temocillin is bactericidal, meaning it kills bacteria rather than merely inhibiting their growth .
Biochemical Pathways
Like other β-lactam antibiotics, temocillin likely exerts its bactericidal effects by inhibiting cell wall synthesis in susceptible bacteria .
Pharmacokinetics
After intravenous infusion, temocillin shows a prolonged elimination half-life of approximately 5 hours . The compound is highly protein-bound (approximately 80%), and this binding is concentration-dependent . Temocillin is mainly cleared through the kidneys, with high urinary recovery ranging from 72 to 82% after 24 hours . The compound also penetrates well into bile and peritoneal fluid, but poorly into cerebrospinal fluid .
Result of Action
The primary result of temocillin’s action is the effective killing of susceptible bacteria, leading to the resolution of bacterial infections . The proportion of spontaneous resistant mutants in vitro to temocillin is low, as found in vivo . This suggests that temocillin is effective at reducing the development of bacterial resistance.
Action Environment
The efficacy and stability of temocillin can be influenced by various environmental factors. For instance, the compound’s activity can be affected by the size of the bacterial inoculum . Furthermore, the compound’s pharmacokinetic/pharmacodynamic profile can impact its therapeutic use in different clinical settings and populations . More research is needed to fully understand how environmental factors influence temocillin’s action.
Biochemical Analysis
Biochemical Properties
Temocillin disodium salt is known to interact with various enzymes and proteins. The addition of the α-methoxy moiety on ticarcillin confers resistance to hydrolysis by Ambler classes A and C β-lactamases (extended spectrum β-lactamases, Klebsiella pneumoniae carbapenemase, and AmpC hyperproduced enzymes) . This interaction with β-lactamases is crucial for its function as it allows this compound to resist degradation and exert its antibacterial effects.
Cellular Effects
This compound has significant effects on various types of cells, particularly Gram-negative bacteria . It is normally active against several species including Moraxella catarrhalis, Brucella abortus, Burkholderia cepacia, Citrobacter species, Escherichia coli, Haemophilus influenzae, Klebsiella pneumoniae, Pasteurella multocida, Proteus mirabilis, Salmonella typhimurium, and Yersinia enterocolitica . It influences cell function by inhibiting the synthesis of the bacterial cell wall, leading to cell death .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to penicillin-binding proteins (PBPs) located inside the bacterial cell wall. This binding inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis. Bacteria eventually lyse due to ongoing activity of cell wall autolytic enzymes while cell wall assembly is arrested .
Temporal Effects in Laboratory Settings
This compound shows a prolonged elimination half-life of approximately 5 hours . It is chemically stable, allowing administration by continuous infusion . Its stability over time makes it a valuable antibiotic in the treatment of infections caused by resistant bacteria .
Dosage Effects in Animal Models
While specific studies on dosage effects of this compound in animal models are limited, it is known that the common dose for humans is 2 g intravenously every 12 hours . Higher doses are used in critically ill patients
Metabolic Pathways
This compound is mainly cleared through the renal pathway, with high urinary recovery ranging from 72 to 82% after 24 hours
Transport and Distribution
After intravenous infusion, this compound is distributed throughout the body. It has been found to penetrate well into bile and peritoneal fluid, but poorly into cerebrospinal fluid . The clearance of this compound is mainly renal .
Subcellular Localization
As an antibiotic, this compound does not have a specific subcellular localization within human cells. Within bacterial cells, it targets the cell wall, where it binds to penicillin-binding proteins and inhibits cell wall synthesis .
Preparation Methods
This modification confers stability against a wide variety of β-lactamases, including extended-spectrum β-lactamases, Klebsiella pneumoniae carbapenemase, and AmpC hyperproduced enzymes . The industrial production of temocillin involves the fermentation of Penicillium chrysogenum followed by chemical modification to introduce the methoxy group .
Chemical Reactions Analysis
Temocillin undergoes several types of chemical reactions, including:
Oxidation: Temocillin can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups on the temocillin molecule.
Substitution: Temocillin can undergo substitution reactions, particularly at the methoxy group and the carboxyl group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Temocillin has a wide range of scientific research applications, including:
Chemistry: Temocillin is used as a model compound to study the stability and reactivity of β-lactam antibiotics.
Biology: It is used to investigate the mechanisms of β-lactamase resistance in bacteria.
Comparison with Similar Compounds
Temocillin is unique among β-lactam antibiotics due to its resistance to β-lactamases. Similar compounds include:
Ticarcillin: Another carboxypenicillin, but less resistant to β-lactamases.
Piperacillin: A ureidopenicillin with a broader spectrum of activity but also less resistant to β-lactamases.
Cefotaxime: A third-generation cephalosporin with a different mechanism of resistance to β-lactamases.
Temocillin’s unique resistance to β-lactamases makes it particularly valuable in treating infections caused by multiple drug-resistant, Gram-negative bacteria .
Properties
IUPAC Name |
(2S,5R,6S)-6-[(2-carboxy-2-thiophen-3-ylacetyl)amino]-6-methoxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O7S2/c1-15(2)9(12(22)23)18-13(24)16(25-3,14(18)27-15)17-10(19)8(11(20)21)7-4-5-26-6-7/h4-6,8-9,14H,1-3H3,(H,17,19)(H,20,21)(H,22,23)/t8?,9-,14+,16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVCKFLJARNKCSS-DWPRYXJFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)(NC(=O)C(C3=CSC=C3)C(=O)O)OC)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@](C2=O)(NC(=O)C(C3=CSC=C3)C(=O)O)OC)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201009398 | |
Record name | Negaban | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201009398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66148-78-5 | |
Record name | Temocillin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66148-78-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Temocillin [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066148785 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Temocillin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12343 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Negaban | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201009398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Temocillin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.148 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TEMOCILLIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03QB156W6I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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